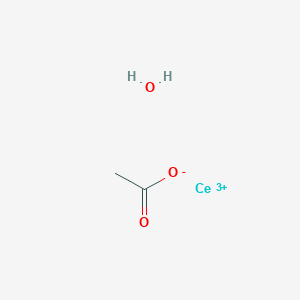

Cerium(3+);acetate;hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C2H5CeO3+2 |

|---|---|

Molecular Weight |

217.18 g/mol |

IUPAC Name |

cerium(3+);acetate;hydrate |

InChI |

InChI=1S/C2H4O2.Ce.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+3;/p-1 |

InChI Key |

VYSROJNRRXTMES-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)[O-].O.[Ce+3] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of Cerium(III) Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of cerium(III) acetate hydrate, a versatile precursor material with significant applications in catalysis, ceramics, and pharmaceuticals. This document offers in-depth experimental protocols, data analysis, and visualizations to support researchers in their work with this important compound.

Introduction

Cerium(III) acetate hydrate (Ce(CH₃COO)₃·xH₂O) is a white, water-soluble crystalline solid. It serves as a crucial starting material for the synthesis of cerium-based nanomaterials, particularly cerium oxide (CeO₂), which is widely used in automotive catalytic converters, solid oxide fuel cells, and as a polishing agent. In the pharmaceutical industry, cerium compounds are being investigated for their potential therapeutic properties. A thorough understanding of the synthesis and a comprehensive characterization of cerium(III) acetate hydrate are paramount for ensuring the quality and performance of these advanced materials.

The most common hydrate is the sesquihydrate, Ce(CH₃COO)₃·1.5H₂O. The controlled synthesis and detailed characterization of this compound are critical for achieving desired properties in the final products. This guide will focus on the prevalent synthesis route from cerium(III) carbonate and acetic acid and detail the key analytical techniques used for its characterization.

Synthesis of Cerium(III) Acetate Hydrate

The synthesis of cerium(III) acetate hydrate is most commonly achieved through the reaction of cerium(III) carbonate with acetic acid. This method is straightforward and yields a product of high purity.

Synthesis Signaling Pathway

Caption: Synthesis workflow for cerium(III) acetate hydrate.

Experimental Protocol

This protocol details the synthesis of cerium(III) acetate hydrate from cerium(III) carbonate and acetic acid[1][2].

Materials:

-

Cerium(III) carbonate (Ce₂(CO₃)₃)

-

50% Acetic acid (CH₃COOH) solution

-

Deionized water

-

Beakers

-

Stirring hotplate

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Reaction Setup: In a beaker, prepare a 50% aqueous solution of acetic acid.

-

Reaction: Gently heat the acetic acid solution to 60-80°C on a stirring hotplate. Slowly add cerium(III) carbonate powder to the heated acetic acid solution while stirring continuously. The addition should be gradual to control the effervescence of CO₂ gas. The reaction is: Ce₂(CO₃)₃ + 6CH₃COOH → 2Ce(CH₃COO)₃ + 3H₂O + 3CO₂[1]

-

Completion and Filtration: Continue stirring until the evolution of CO₂ ceases, indicating the completion of the reaction. Filter the hot solution to remove any unreacted cerium carbonate or other insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Cerium(III) acetate hydrate will crystallize out of the solution. For higher yield, the solution can be further concentrated by gentle heating before cooling.

-

Isolation and Washing: Isolate the crystals by filtration. Wash the crystals with a small amount of cold deionized water to remove any residual acetic acid.

-

Drying: Dry the purified crystals in a drying oven at a temperature of 90-95°C to obtain the final cerium(III) acetate hydrate product.

Characterization of Cerium(III) Acetate Hydrate

A combination of analytical techniques is employed to confirm the identity, purity, and thermal properties of the synthesized cerium(III) acetate hydrate.

Characterization Workflow

Caption: Workflow for the characterization of cerium(III) acetate hydrate.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal decomposition behavior of cerium(III) acetate hydrate.

Experimental Protocol:

-

Instrument: Simultaneous TGA/DSC analyzer.

-

Sample Mass: 5-10 mg.

-

Crucible: Alumina or platinum.

-

Atmosphere: Inert (e.g., Nitrogen or Argon) or oxidative (e.g., Air) at a flow rate of 20-50 mL/min.

-

Heating Rate: A constant heating rate of 10 °C/min is typically used.

-

Temperature Range: Ambient to 800 °C.

Expected Results: The thermal decomposition of cerium(III) acetate sesquihydrate (Ce(CH₃COO)₃·1.5H₂O) typically proceeds in several steps:

-

Dehydration: An endothermic process occurring around 133°C, corresponding to the loss of water molecules[1].

-

Crystallization: An exothermic event around 212°C where the amorphous anhydrous acetate crystallizes[1].

-

Decomposition: A multi-step decomposition of the anhydrous acetate to cerium(IV) oxide (CeO₂) occurs at higher temperatures, often involving intermediate species such as oxyacetates and oxycarbonates[3]. The final decomposition to CeO₂ is generally complete by 700°C.

Table 1: Thermal Analysis Data for Cerium(III) Acetate Hydrate

| Temperature (°C) | Event | Atmosphere | Technique |

| ~133 | Dehydration | Inert/Air | TGA/DSC |

| ~212 | Crystallization | Inert/Air | DSC |

| 300 - 700 | Decomposition to CeO₂ | Inert/Air | TGA/DSC |

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the sample and to determine its crystal structure.

Experimental Protocol:

-

Instrument: Powder X-ray diffractometer.

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

-

Voltage and Current: 40 kV and 30 mA.

-

Scan Range (2θ): 10° to 80°.

-

Scan Speed: 2°/min.

Expected Results: The XRD pattern of the as-synthesized cerium(III) acetate hydrate will show characteristic peaks corresponding to its crystal structure. High-temperature XRD can be used to monitor the phase transformations during thermal decomposition, showing the transition from the hydrated acetate to the anhydrous form, and finally to the cubic fluorite structure of CeO₂.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is employed to identify the functional groups present in the molecule, confirming the presence of acetate and water ligands.

Experimental Protocol:

-

Instrument: FTIR spectrometer.

-

Sample Preparation: The sample is typically mixed with potassium bromide (KBr) in a 1:100 ratio and pressed into a pellet.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

Expected Results: The FTIR spectrum of cerium(III) acetate hydrate will exhibit characteristic absorption bands:

-

A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of water molecules.

-

Strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) around 1550 cm⁻¹ and 1415 cm⁻¹, respectively.

-

Bands corresponding to C-H and C-C vibrations of the acetate methyl group.

Table 2: Key FTIR Absorption Bands for Cerium(III) Acetate Hydrate

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3600 | O-H stretch (water) |

| ~1550 | Asymmetric COO⁻ stretch |

| ~1415 | Symmetric COO⁻ stretch |

Structure and Properties

The chemical structure of cerium(III) acetate hydrate involves the coordination of acetate and water molecules to the cerium(III) ion.

Caption: A simplified representation of the coordination environment of the cerium(III) ion.

Conclusion

This guide has provided a comprehensive overview of the synthesis and characterization of cerium(III) acetate hydrate. The detailed experimental protocols and expected data will aid researchers in the successful preparation and analysis of this important precursor. The provided visualizations offer a clear understanding of the synthesis process, characterization workflow, and the fundamental structure of the compound. A thorough characterization, as outlined in this document, is essential for ensuring the quality and reproducibility of materials synthesized from cerium(III) acetate hydrate, ultimately impacting their performance in various advanced applications.

References

Crystal Structure of Cerium(III) Acetate Hydrate: A Technical Guide

This document provides a detailed overview of the crystal structure of cerium(III) acetate hydrate, intended for researchers, scientists, and professionals in drug development. It covers the crystallographic data, experimental protocols for structure determination, and a visual representation of the experimental workflow.

Introduction

Cerium(III) acetate hydrate (Ce(CH₃COO)₃·xH₂O) is an inorganic compound that has garnered interest due to the luminescent properties of the cerium ion and its potential applications in materials science and as a precursor for the synthesis of cerium-containing nanomaterials. Understanding its crystal structure is fundamental to elucidating its properties and predicting its behavior in various applications. The crystal structure of cerium(III) acetate is known to exist in different hydration states, with the sesquihydrate (x = 1.5) and monohydrate (x = 1.0) forms being well-characterized.

Crystallographic Data

The crystal structures of cerium(III) acetate sesquihydrate and monohydrate have been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for Cerium(III) Acetate Sesquihydrate (Ce(CH₃COO)₃ · 1.5H₂O)

| Parameter | Value |

| Chemical Formula | C₁₂H₂₄Ce₂O₁₅ |

| Formula Weight | 732.59 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 14.370(3) Å |

| b | 10.021(2) Å |

| c | 17.585(4) Å |

| α | 90° |

| β | 109.11(3)° |

| γ | 90° |

| Volume | 2394.9(9) ų |

| Z | 4 |

| Density (calculated) | 2.030 g/cm³ |

Table 2: Crystallographic Data for Cerium(III) Acetate Monohydrate (Ce(CH₃COO)₃ · H₂O)

| Parameter | Value |

| Chemical Formula | C₆H₁₁CeO₇ |

| Formula Weight | 347.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 7.935(2) Å |

| b | 9.728(3) Å |

| c | 14.881(5) Å |

| α | 90° |

| β | 98.78(2)° |

| γ | 90° |

| Volume | 1132.8(6) ų |

| Z | 4 |

| Density (calculated) | 2.036 g/cm³ |

Experimental Protocols

The determination of the crystal structure of cerium(III) acetate hydrates involves two primary stages: synthesis of single crystals and single-crystal X-ray diffraction analysis.

A common method for the preparation of cerium(III) acetate hydrate single crystals is through the slow evaporation of an aqueous solution.

-

Materials: Cerium(III) carbonate (Ce₂(CO₃)₃), glacial acetic acid (CH₃COOH), deionized water.

-

Procedure:

-

An excess of cerium(III) carbonate is slowly added to a solution of glacial acetic acid in deionized water with constant stirring.

-

The mixture is gently heated to facilitate the reaction and dissolution of the cerium salt.

-

The resulting solution is filtered to remove any unreacted cerium carbonate.

-

The clear filtrate is allowed to stand at room temperature for slow evaporation.

-

Single crystals suitable for X-ray diffraction typically form over a period of several days to weeks.

-

The crystal structure is determined using a single-crystal X-ray diffractometer.

-

Instrumentation: A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector. Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) is commonly used.

-

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas to maintain a constant temperature (e.g., 100 K or 293 K) during data collection, which minimizes thermal vibrations and potential crystal degradation.

-

The unit cell parameters are determined from a preliminary set of diffraction frames.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of omega (ω) and phi (φ) scans.

-

The collected diffraction intensities are corrected for Lorentz and polarization effects. An absorption correction is also applied.

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Visualizations

The following diagram illustrates the experimental workflow for the determination of the crystal structure of cerium(III) acetate hydrate.

Crystal Structure Determination Workflow

Unraveling the Thermal Degradation of Cerium Acetate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium acetate hydrate (Ce(CH₃CO₂)₃·xH₂O) is a critical precursor in the synthesis of high-purity cerium oxide (CeO₂), a material with extensive applications in catalysis, electronics, optics, and increasingly, in biomedical fields. The controlled thermal decomposition of this organometallic compound is paramount to achieving ceria nanoparticles with desired physicochemical properties. This technical guide provides a comprehensive overview of the thermal decomposition mechanism of cerium acetate hydrate, detailing the experimental methodologies, key decomposition stages, and the influence of the surrounding atmosphere.

Experimental Protocols

The investigation of the thermal decomposition of cerium acetate hydrate relies on a suite of advanced analytical techniques. The following protocols are representative of the methodologies cited in the literature.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

-

Objective: To quantify mass loss as a function of temperature and identify the evolved gaseous species.

-

Instrumentation: A simultaneous thermal analyzer (e.g., Netzsch STA 449 F3 Jupiter) coupled with a quadrupole mass spectrometer (e.g., Pfeiffer ThermoStar GSD301T3).

-

Sample Preparation: Approximately 30 mg of cerium(III) acetate hydrate is placed in an alumina crucible.

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically inert (e.g., argon or helium at a flow rate of 25-100 mL/min) or oxidizing (e.g., dry air at a flow rate of 25-100 mL/min).

-

Heating Program: The sample is heated from room temperature to a final temperature of around 800-1000°C at a constant heating rate (e.g., 5, 10, 15, or 20 K/min).

-

Data Acquisition: The mass loss of the sample and the ion currents of specific m/z values (e.g., 18 for H₂O, 44 for CO₂, 58 for acetone) are recorded continuously.

High-Temperature X-Ray Diffraction (HT-XRD)

-

Objective: To identify the crystalline phases of the solid material as it is heated.

-

Instrumentation: An X-ray diffractometer equipped with a high-temperature chamber (e.g., Bruker D8 Advance).

-

Sample Preparation: A thin layer of the sample is placed on a sample holder within the chamber.

-

Atmosphere: The atmosphere is controlled, similar to TGA-MS (e.g., air or inert gas).

-

Heating Program: The sample is heated in a stepwise or continuous manner, with XRD patterns collected at specific temperature intervals.

-

Data Acquisition: Diffraction patterns are recorded over a 2θ range (e.g., 10-80°) to identify the crystal structures of the initial, intermediate, and final products.

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with phase transitions and chemical reactions.

-

Instrumentation: A differential scanning calorimeter (e.g., Netzsch Phoenix DSC204-F1).

-

Sample Preparation: A small amount of sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

Atmosphere: The experiment is usually performed under an inert atmosphere like argon or nitrogen.

-

Heating Program: The sample is subjected to a controlled heating program, often at various heating rates to study reaction kinetics.

-

Data Acquisition: The differential heat flow between the sample and a reference is recorded as a function of temperature, revealing endothermic and exothermic events.

High-Temperature Fourier-Transform Infrared Spectroscopy (HT-FTIR)

-

Objective: To characterize the changes in chemical bonding during the decomposition process.

-

Instrumentation: An FTIR spectrometer equipped with a high-temperature transmission or diffuse reflectance cell.

-

Sample Preparation: The sample is prepared as a thin film or mixed with an IR-transparent matrix (e.g., KBr).

-

Atmosphere: The experiment is conducted under a controlled atmosphere (e.g., nitrogen).

-

Heating Program: The sample is heated at a controlled rate while IR spectra are collected at different temperatures.

-

Data Acquisition: Spectra are recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹) to monitor the disappearance of acetate vibrational bands and the appearance of new bands corresponding to intermediate and final products.

Thermal Decomposition Mechanism

The thermal decomposition of cerium(III) acetate hydrate is a multi-step process that is significantly influenced by the surrounding atmosphere. The general pathway involves dehydration, followed by the decomposition of the anhydrous acetate to cerium oxide through various intermediate species.

Decomposition in an Inert Atmosphere (Argon or Helium)

In an inert atmosphere, the decomposition proceeds through a series of endothermic and exothermic reactions.[1]

Step 1: Dehydration The initial mass loss, occurring at temperatures between 25°C and 150°C, corresponds to the release of water of hydration.[2] This dehydration step leads to the formation of amorphous anhydrous cerium(III) acetate, Ce(CH₃CO₂)₃.[1]

Step 2: Crystallization of Anhydrous Acetate Around 180-212°C, an exothermic peak is observed in the DTA/DSC curve without any corresponding mass loss, which is attributed to the crystallization of the amorphous anhydrous cerium(III) acetate.[1][3] A subsequent phase transformation of the crystalline anhydrous acetate may occur at approximately 286°C.[3]

Step 3: Decomposition of Anhydrous Acetate and Formation of Intermediates The decomposition of anhydrous cerium(III) acetate begins around 300°C and proceeds through several intermediate species.[3] The primary organic product evolved is acetone ((CH₃)₂CO), with a peak evolution around 287°C.[2] The proposed intermediate solid products include cerium oxyacetates and carbonates.[2][3] In an argon atmosphere, the following intermediates have been proposed: Ce₈O₃(CH₃CO₂)₁₈, 8CeO(CH₃CO₂), and Ce₂O₂CO₃.[1] Another study in helium suggests the intermediates are Ce₂O(CH₃CO₂)₄, Ce₂O₂(CH₃CO₂)₂, and Ce₂O₂CO₃.[3][4][5][6]

Step 4: Formation of Cerium(IV) Oxide The final decomposition step involves the breakdown of the oxycarbonate intermediate to form cerium(IV) oxide (CeO₂). This stage is accompanied by the release of carbon dioxide (CO₂) and, to a lesser extent, carbon monoxide (CO) at temperatures above 500°C.[2] The transition from cerium(III) to cerium(IV) occurs during this final step.[2][3]

Decomposition in an Oxidizing Atmosphere (Dry Air)

In the presence of an oxidizing atmosphere like dry air, the decomposition process is significantly different and generally occurs at lower temperatures.

Step 1: Dehydration Similar to the inert atmosphere, the initial step is the loss of water of hydration.

Step 2: Oxidative Decomposition Following dehydration, a strong exothermic reaction is observed, which is associated with the burnout of the organic components (acetate groups).[1] In dry air, the decomposition to CeO₂ is largely completed by around 330°C.[1] The formation of intermediate oxycarbonate species is also likely, but their stability is much lower in an oxidizing environment. The final product in both atmospheres is cubic cerium(IV) oxide.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from the thermal decomposition of cerium acetate hydrate under different conditions.

| Decomposition Stage | Temperature Range (°C) | Atmosphere | Mass Loss (%) | Evolved Gases | Solid Products | Reference |

| Dehydration | 25 - 150 | Helium | - | H₂O | Amorphous Ce(CH₃CO₂)₃ | [2] |

| Crystallization | ~180 - 212 | Argon/Helium | 0 | - | Crystalline Ce(CH₃CO₂)₃ | [1][3] |

| Anhydrous Acetate Decomposition | 300 - 400 | Helium | - | H₂O, (CH₃)₂CO | Ce₂O(CH₃CO₂)₄, Ce₂O₂(CH₃CO₂)₂ | [2][3] |

| Oxycarbonate Decomposition | 410 - 700 | Helium | - | CO₂, CO | Ce₂O₂CO₃, CeO₂ | [2][3] |

| Complete Decomposition in Air | up to ~330 | Dry Air | - | H₂O, CO₂, etc. | CeO₂ | [1] |

Visualizing the Decomposition Pathway

The following diagrams illustrate the proposed thermal decomposition pathways of cerium acetate hydrate in inert and oxidizing atmospheres.

Caption: Proposed decomposition pathway in an inert atmosphere.

Caption: Simplified decomposition pathway in an oxidizing atmosphere.

Conclusion

The thermal decomposition of cerium acetate hydrate is a complex process that is highly dependent on the experimental conditions, particularly the surrounding atmosphere. In an inert environment, the decomposition proceeds through a series of well-defined intermediate species, including anhydrous cerium acetate, cerium oxyacetates, and cerium oxycarbonate, before finally yielding cerium(IV) oxide. In an oxidizing atmosphere, the decomposition is more direct and occurs at significantly lower temperatures. A thorough understanding of these decomposition pathways is crucial for the controlled synthesis of ceria nanomaterials with tailored properties for various advanced applications. The combination of thermal analysis techniques provides a powerful toolkit for elucidating these complex solid-state reactions.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Buy Cerium(3+);acetate;hydrate (EVT-15497262) [evitachem.com]

- 3. Thermal Decomposition of Cerium(III) Acetate Hydrate by a Three-dimensional Thermal Analysis [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ٠رکز Ù ÙØ·ÙÙ Ø§Û Ø§Ø·Ùاع رساÙ٠عÙÙÙ Ù ÙÙاÙر٠- Thermal decomposition of cerium(III) acetate studied with sample-controlled thermogravimetricâmass spectrometry (SCTGâMS) [manuscript.isc.ac]

Solubility Profile of Cerium(III) Acetate Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cerium(III) acetate hydrate in various solvents. The information is intended to support research, development, and formulation activities where this compound is utilized. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of cerium(III) acetate hydrate is significantly dependent on the solvent and temperature. The following table summarizes the available quantitative data.

| Solvent | Temperature (°C) | Solubility (g/L) | Citation |

| Water | 15 | 265 | [1] |

| Water | 20 | 260 | [2][3] |

| Water | 75 | 162 | [4] |

| Ethanol | - | Insoluble (for the hydrate form) | [5] |

| Acetone | - | Insoluble | [5] |

| Pyridine | - | Easily Soluble | [5] |

Note: The anhydrous form of cerium(III) acetate is reported to be soluble in ethanol.[5] Cerium(III) acetate is also generally soluble in strong mineral acids.[4]

Experimental Protocols for Solubility Determination

The determination of the solubility of cerium(III) acetate hydrate can be performed using several established methods. Below are detailed protocols for the isothermal saturation method followed by concentration analysis, and the gravimetric method.

Isothermal Saturation Method

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.

Methodology:

-

Sample Preparation: Add an excess amount of cerium(III) acetate hydrate to a known volume of the desired solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be visible.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully extract a sample of the supernatant liquid using a syringe fitted with a sub-micron filter to remove any solid particles.

-

Concentration Analysis: Determine the concentration of cerium(III) in the filtered saturated solution using a suitable analytical technique, such as UV-Vis spectrophotometry or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

-

UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of cerium(III) acetate of known concentrations.

-

Measure the absorbance of the standard solutions and the saturated solution sample at the wavelength of maximum absorbance for cerium(III).

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of cerium(III) in the sample from the calibration curve.

-

-

-

Calculation: Calculate the solubility in grams per liter (g/L) from the determined concentration.

Gravimetric Method

This method involves evaporating the solvent from a known mass of a saturated solution and weighing the remaining solute.

Methodology:

-

Saturated Solution Preparation: Prepare a saturated solution of cerium(III) acetate hydrate in the chosen solvent as described in the isothermal saturation method (steps 1 and 2).

-

Sample Collection: After equilibration and phase separation, carefully transfer a known volume or mass of the clear, saturated supernatant to a pre-weighed, dry evaporating dish.

-

Evaporation: Gently heat the evaporating dish to evaporate the solvent completely. Ensure the temperature is kept below the decomposition temperature of cerium(III) acetate hydrate.

-

Drying: Dry the residue in an oven at a suitable temperature until a constant weight is achieved.

-

Weighing: Cool the evaporating dish in a desiccator and weigh it accurately.

-

Calculation: The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved cerium(III) acetate hydrate. Calculate the solubility based on the initial volume or mass of the saturated solution taken.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of cerium(III) acetate hydrate.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to Cerium Acetate Hydrate for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and experimental protocols related to cerium acetate hydrate, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Data

Cerium acetate hydrate is an inorganic compound that exists in several hydration states. The most common forms are the anhydrous, sesquihydrate, and tetrahydrate. These forms are crucial for various applications, including as precursors for the synthesis of cerium oxide nanoparticles.

Quantitative Data Summary

The table below summarizes the chemical formulas and molecular weights of the common forms of cerium acetate.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Notes |

| Cerium(III) Acetate Anhydrous | Ce(CH₃COO)₃ | 317.25 | |

| Cerium(III) Acetate Sesquihydrate | Ce(CH₃COO)₃·1.5H₂O | 344.28 | |

| Cerium(III) Acetate Sesquihydrate (Dimer) | C₁₂H₂₄Ce₂O₁₅ | 688.54 | As referenced in PubChem, this represents a dimeric form. |

| Cerium(III) Acetate Tetrahydrate | Ce(C₂H₃O₂)₃·4H₂O | 389.12 |

Experimental Protocols

Detailed methodologies for the synthesis and thermal decomposition of cerium acetate hydrate are provided below. These protocols are essential for the controlled production of cerium-based materials.

Synthesis of Cerium(III) Acetate Hydrate

This protocol describes the synthesis of cerium(III) acetate hydrate from cerium(III) carbonate and acetic acid.

Materials:

-

Cerium(III) carbonate (Ce₂(CO₃)₃)

-

50% Acetic acid (CH₃COOH) solution

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

In a fume hood, slowly add cerium(III) carbonate to a 50% acetic acid solution in a beaker with continuous stirring. The reaction is exothermic and will produce carbon dioxide gas.[1]

-

Continue adding cerium(III) carbonate until the effervescence ceases, indicating the neutralization of the acid.

-

Gently heat the solution to ensure the complete reaction of the starting materials.

-

Filter the resulting solution to remove any unreacted cerium carbonate or other insoluble impurities.

-

Transfer the clear filtrate to a clean beaker and heat the solution to evaporate the solvent and concentrate the cerium acetate solution.

-

Allow the concentrated solution to cool slowly to room temperature to induce crystallization of cerium(III) acetate hydrate.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water.

-

Dry the crystals in a drying oven at a low temperature (e.g., 40-50 °C) to avoid the loss of hydration water.

Thermal Decomposition of Cerium(III) Acetate Sesquihydrate

This protocol outlines the experimental setup for studying the thermal decomposition of cerium(III) acetate sesquihydrate to cerium(IV) oxide. This process is often monitored using techniques like Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Mass Spectrometry (MS).

Instrumentation:

-

Simultaneous TG-DTA or TGA-DSC instrument coupled with a Mass Spectrometer (for evolved gas analysis).

-

X-ray Diffractometer (XRD) for phase identification of intermediates and the final product.

Procedure:

-

Place a precisely weighed sample of cerium(III) acetate sesquihydrate (Ce(CH₃COO)₃·1.5H₂O) into the sample pan of the TG-DTA instrument.

-

Heat the sample from room temperature to a final temperature of approximately 800 °C in a controlled atmosphere (e.g., helium or argon). A typical heating rate is 10 °C/min.

-

Continuously monitor the mass loss (TG), thermal events (DTA), and the evolved gases (MS) as a function of temperature.

-

The decomposition is expected to occur in several steps:

-

Dehydration to form amorphous anhydrous cerium(III) acetate.

-

Crystallization of the anhydrous form.

-

Decomposition of the anhydrous acetate through several intermediate species.

-

Final formation of cerium(IV) oxide (CeO₂).

-

-

To identify the crystalline phases formed at different temperatures, perform separate experiments where the heating is stopped at specific temperatures corresponding to the observed thermal events. The samples are then rapidly cooled and analyzed by XRD.

Visualizations

The following diagram illustrates the logical workflow of the thermal decomposition of cerium(III) acetate sesquihydrate.

Caption: Thermal decomposition pathway of cerium(III) acetate sesquihydrate.

Signaling Pathways

Extensive literature searches did not yield any evidence of cerium acetate hydrate being directly involved in biological signaling pathways. Its primary applications are in materials science, particularly as a precursor for cerium oxide nanoparticles, and as a catalyst. Therefore, no signaling pathway diagrams are presented in this guide.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cerium(III) Acetate Hydrate (Ce(CH₃COO)₃·xH₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of cerium(III) acetate hydrate (Ce(CH₃COO)₃·xH₂O). The information is curated for researchers, scientists, and professionals in drug development who utilize cerium compounds in their work. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for characterization, and includes visualizations of critical processes.

Physical Properties

Cerium(III) acetate hydrate is a white crystalline powder.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1] The degree of hydration can vary, with the sesquihydrate (x=1.5) being a commonly cited form.[3]

Quantitative Physical Data

| Property | Value | References |

| Molecular Formula | Ce(CH₃COO)₃·xH₂O | [2] |

| Molecular Weight (Anhydrous) | 317.26 g/mol | [3] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | >115 °C | [4] |

| Solubility in Water | 260 g/L at 20 °C | [4] |

| 265 g/L at 15 °C | [5] | |

| 16.2 g/100 cm³ at 75 °C | [6] | |

| Note: A significantly lower solubility of 3.5 g/L has also been reported, the reason for this discrepancy is not immediately clear from the search results. | [7] | |

| Density (Anhydrous) | 2.11 g/cm³ | [4] |

Chemical Properties

Cerium(III) acetate hydrate is soluble in water and mineral acids.[1] Its most significant chemical property, particularly in materials science and catalysis, is its thermal decomposition to form cerium(IV) oxide (ceria, CeO₂), a technologically important material.[8]

Thermal Decomposition

The thermal decomposition of cerium(III) acetate hydrate is a multi-step process that is highly dependent on the atmosphere (e.g., inert or oxidizing). The process generally involves dehydration followed by the decomposition of the anhydrous acetate to cerium oxide.

The sesquihydrate (Ce(CH₃COO)₃·1.5H₂O) loses its water of hydration at approximately 133 °C to form an amorphous anhydrous cerium(III) acetate.[3] This amorphous phase then crystallizes at around 212 °C, with a further phase change occurring at 286 °C.[3] The anhydrous cerium(III) acetate decomposes at higher temperatures, ultimately yielding cerium(IV) oxide.[3] The decomposition proceeds through several intermediate species.[3]

Crystal Structure

The crystal structure of cerium(III) acetate monohydrate, [Ce(CH₃COO)₃(H₂O)]n, has been reported. In this structure, the cerium atoms are linked into chains by the acetate anions.[9] These chains are then interconnected through hydrogen bonding involving the coordinating water molecules and acetate anions.[9]

Experimental Protocols

The characterization of cerium(III) acetate hydrate typically involves thermal analysis and X-ray diffraction to determine its composition, thermal stability, and crystal structure.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the water content and analyze the thermal decomposition pathway of Ce(CH₃COO)₃·xH₂O.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of Ce(CH₃COO)₃·xH₂O is placed in an inert crucible (e.g., alumina or platinum).

-

Instrumentation: A simultaneous TGA/DSC instrument is used.

-

Experimental Conditions:

-

Atmosphere: The experiment is typically run under a controlled atmosphere, such as flowing nitrogen or air, at a constant flow rate (e.g., 50-100 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min). An initial isothermal step at a temperature slightly above 100 °C (e.g., 110-120 °C) can be included to ensure complete dehydration before further decomposition.

-

-

Data Analysis:

-

The TGA curve plots the percentage weight loss as a function of temperature. The weight loss corresponding to the dehydration step is used to calculate the number of water molecules (x) in the hydrate.

-

Subsequent weight losses in the TGA curve correspond to the decomposition of the anhydrous acetate.

-

The DSC curve shows endothermic and exothermic events. The dehydration process is typically observed as an endothermic peak. The decomposition of the acetate and the crystallization of CeO₂ can be associated with both endothermic and exothermic peaks.

-

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phases present in a sample of cerium(III) acetate hydrate and to determine its crystal structure.

Methodology:

-

Sample Preparation: A finely ground powder of Ce(CH₃COO)₃·xH₂O is packed into a sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a standard X-ray source (e.g., Cu Kα radiation) and a detector is used.

-

Experimental Conditions:

-

Radiation: Monochromatic X-ray radiation (e.g., Cu Kα, λ = 1.5406 Å) is used.

-

Scan Range: The diffraction pattern is typically collected over a 2θ range of 5° to 70°.

-

Scan Speed: A slow scan speed (e.g., 1-2°/min) is used to obtain a high-quality diffraction pattern.

-

-

Data Analysis:

-

The resulting diffraction pattern (a plot of intensity versus 2θ) is compared to standard diffraction patterns from databases (e.g., the Powder Diffraction File™) to identify the crystalline phases present.

-

For detailed structural analysis, the diffraction data can be used for Rietveld refinement to determine lattice parameters, space group, and atomic positions.

-

Visualizations

Thermal Decomposition Pathway of Ce(CH₃COO)₃·1.5H₂O

Caption: Thermal decomposition pathway of cerium(III) acetate sesquihydrate.

Experimental Workflow for Characterization

Caption: General experimental workflow for the characterization of Ce(CH₃COO)₃·xH₂O.

References

- 1. rigaku.com [rigaku.com]

- 2. aemree.com [aemree.com]

- 3. Cerium(III) acetate - Wikipedia [en.wikipedia.org]

- 4. carlroth.com [carlroth.com]

- 5. CERIUM(III) ACETATE HYDRATE | 17829-82-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. americanelements.com [americanelements.com]

- 8. Cerium(III) Acetate | CAS 206996-60-3 | High Purity Rare Earths [prochemonline.com]

- 9. Crystal structure of poly[μ3-acetato-diaqua-μ3-sulfato-cerium(III)]: serendipitous synthesis of a layered coordination polymer exhibiting interlayer O—H⋯O hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Crystalline Nature of Cerium(III) Acetate Hydrate: An In-depth Technical Guide to X-ray Diffraction Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium(III) acetate hydrate (Ce(CH₃COO)₃·xH₂O) is a compound of significant interest, serving as a precursor in the synthesis of ceria (CeO₂) nanoparticles and other cerium-based materials with applications in catalysis, electronics, and pharmaceuticals. X-ray diffraction (XRD) is a cornerstone technique for the solid-state characterization of such materials, providing critical information on crystal structure, phase purity, and crystallite size. This technical guide offers a comprehensive overview of the XRD analysis of cerium(III) acetate hydrate, addressing the current challenges and outlining a systematic approach for its characterization.

A Note on the Crystal Structure: Despite its importance, a definitive, publicly available crystal structure for cerium(III) acetate hydrate, including lattice parameters and a Crystallographic Information File (CIF), is not readily found in common crystallographic databases or the peer-reviewed literature. This guide, therefore, provides a framework for the analysis of this compound as a material with an unconfirmed crystal structure.

Physicochemical Properties

A foundational understanding of the material's properties is crucial for designing and interpreting XRD experiments.

| Property | Value |

| Chemical Formula | Ce(CH₃COO)₃·xH₂O (Commonly cited as the 1.5-hydrate) |

| Appearance | White crystalline powder |

| Thermal Behavior | The 1.5-hydrate is reported to lose its water of hydration at approximately 133°C, forming an amorphous anhydrous acetate.[1] This amorphous phase subsequently crystallizes at around 212°C.[1] |

| Solubility | Soluble in water. |

Experimental Protocol: Powder X-ray Diffraction (PXRD)

The following protocol outlines the key steps for obtaining a high-quality powder XRD pattern of cerium(III) acetate hydrate.

1. Sample Preparation:

-

Grinding: Gently grind the cerium(III) acetate hydrate powder using an agate mortar and pestle to achieve a fine, uniform particle size (typically <10 µm). This minimizes preferred orientation effects.

-

Sample Holder: Utilize a low-background sample holder, such as one made of zero-diffraction silicon or a shallow, back-filled aluminum holder.

-

Mounting: Carefully pack the powdered sample into the holder, ensuring a flat, smooth surface that is level with the holder's reference plane.

2. Instrument Parameters:

The following table provides typical instrument settings for the XRD analysis of a crystalline powder.

| Parameter | Typical Setting |

| X-ray Source | Cu Kα (λ = 1.5406 Å) |

| Operating Voltage | 40 kV |

| Operating Current | 40 mA |

| Scan Type | Continuous |

| Scan Range (2θ) | 5° - 80° |

| Step Size (2θ) | 0.02° |

| Time per Step | 1-2 seconds |

| Divergence Slit | 1° |

| Receiving Slit | 0.2 mm |

| Monochromator | Graphite monochromator or equivalent |

Data Analysis Workflow

The analysis of the obtained XRD data should proceed systematically, as illustrated in the following workflow diagram.

1. Data Processing:

-

Background Subtraction: Remove the amorphous scattering background from the raw data to improve the signal-to-noise ratio of the diffraction peaks.

-

Peak Search: Identify the angular positions (2θ) and intensities of all significant diffraction peaks.

2. Phase Identification and Purity Assessment:

-

Compare the experimental diffraction pattern against databases (e.g., the Powder Diffraction File™ from the ICDD) to identify any known crystalline phases. This is crucial for assessing the purity of the cerium(III) acetate hydrate sample.

3. Pattern Indexing and Unit Cell Determination:

-

Since a reference structure is unavailable, the next step is to attempt to "index" the powder pattern. This involves assigning Miller indices (hkl) to each diffraction peak and determining the crystal system and lattice parameters of the unit cell. Specialized software is required for this process.

4. Structure Solution and Refinement (Advanced):

-

If a high-quality, indexed powder pattern is obtained, it may be possible to solve the crystal structure ab initio. This is a complex process that involves determining the positions of the atoms within the unit cell.

-

Following a successful structure solution, Rietveld refinement can be performed to refine the structural model and obtain accurate lattice parameters, atomic positions, and other crystallographic information.

Quantitative Data Presentation

While a definitive crystal structure is lacking, XRD can still provide valuable quantitative data for quality control and comparative studies.

Table 1: Hypothetical XRD Peak List for Cerium(III) Acetate Hydrate

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.1 | 4.21 | 80 |

| 25.8 | 3.45 | 60 |

| 30.5 | 2.93 | 35 |

Note: This data is hypothetical and for illustrative purposes only.

Table 2: Example of Crystallite Size Determination using the Scherrer Equation

| Peak 2θ (°) | FWHM (°) | Crystallite Size (nm) |

| 21.1 | 0.25 | 32.5 |

Note: The Scherrer equation provides an estimation of the crystallite size and is most accurate for sizes below 100 nm.

Conclusion

The X-ray diffraction analysis of cerium(III) acetate hydrate presents a unique challenge due to the current absence of a publicly available crystal structure. However, by following a systematic experimental and analytical workflow, researchers can obtain high-quality diffraction data that is invaluable for phase identification, purity assessment, and quality control. The detailed protocol and data analysis framework provided in this guide will enable scientists and drug development professionals to effectively utilize XRD in their research and development involving this important cerium compound. Further research, particularly single-crystal XRD studies, is warranted to definitively solve the crystal structure of cerium(III) acetate hydrate and further advance its scientific understanding and applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cerium Dioxide (CeO₂) Nanoparticles using Cerium(III) Acetate Hydrate as a Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of cerium dioxide (CeO₂) nanoparticles utilizing cerium(III) acetate hydrate as a precursor. Three common synthesis methodologies are covered: hydrothermal, precipitation, and sol-gel. Each protocol is accompanied by characterization data and a workflow diagram to guide researchers in the preparation of CeO₂ nanoparticles for various applications, including catalysis, biomedical imaging, and drug delivery.

Introduction

Cerium dioxide (CeO₂) nanoparticles, also known as nanoceria, have garnered significant attention due to their unique redox properties, oxygen storage capacity, and catalytic activity. The ability of cerium to cycle between the +3 and +4 oxidation states is central to its functionality. The choice of precursor is a critical factor in determining the final properties of the synthesized nanoparticles. Cerium(III) acetate hydrate offers a versatile and effective starting material for the controlled synthesis of CeO₂ nanoparticles with tunable size and morphology. This document outlines detailed experimental procedures for three widely used synthesis routes.

Synthesis Protocols

Hydrothermal Synthesis

The hydrothermal method is a popular technique for synthesizing crystalline nanoparticles. It involves a chemical reaction in a sealed, heated aqueous solution, which allows for precise control over particle size and morphology.

Experimental Protocol:

-

Precursor Solution Preparation: Dissolve a specific amount of cerium(III) acetate hydrate (e.g., to achieve a desired molar concentration) in deionized water to form a homogeneous solution.

-

pH Adjustment: Adjust the pH of the precursor solution to a desired level (e.g., acidic pH 4 or basic pH 10) using a suitable acid (e.g., acetic acid) or base (e.g., ammonium hydroxide). The pH significantly influences the final particle morphology.[1]

-

Hydrothermal Treatment: Transfer the solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 250°C) for a defined duration (e.g., 6-24 hours).[1]

-

Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Washing: Collect the precipitate by centrifugation or filtration. Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in an oven at a specific temperature (e.g., 80°C) for several hours to obtain the CeO₂ nanoparticle powder.

-

Calcination (Optional): The dried powder can be calcined at a higher temperature (e.g., 500°C) to improve crystallinity and remove any residual organic species.

Workflow Diagram:

References

Application Notes and Protocols: Cerium Acetate Hydrate in Catalyst Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cerium acetate hydrate as a precursor in the synthesis of advanced catalytic materials. The unique properties of cerium oxide (ceria, CeO₂), derived from cerium acetate hydrate, including its high oxygen storage capacity and robust redox capabilities, make it a critical component in a wide range of catalytic applications. This document details various synthesis methodologies, presents key quantitative data, and provides step-by-step experimental protocols.

Overview of Cerium Acetate Hydrate in Catalysis

Cerium acetate hydrate (Ce(CH₃COO)₃·xH₂O) is a water-soluble cerium salt that serves as an effective and versatile precursor for the synthesis of cerium-based catalysts.[1][2] Upon thermal decomposition, it converts to cerium oxide, a key active phase in many catalytic systems. Ceria's ability to readily switch between Ce³⁺ and Ce⁴⁺ oxidation states allows it to act as an oxygen buffer, facilitating oxidation and reduction reactions.[3] This property is crucial in applications such as automotive three-way catalysts (TWCs) for exhaust gas treatment, low-temperature oxidation of carbon monoxide (CO), and selective catalytic reduction (SCR) of nitrogen oxides (NOx).[4][5][6] Furthermore, ceria is used as a support for noble metals like platinum (Pt), enhancing their catalytic activity and stability.[4][7]

Synthesis Methodologies

Several methods are employed to synthesize ceria-based catalysts from cerium acetate hydrate, each offering distinct advantages in controlling particle size, morphology, and surface area. The choice of synthesis route significantly impacts the final catalytic performance.

Sonochemical Synthesis

The sonochemical method utilizes high-intensity ultrasound to create acoustic cavitation, leading to the formation of localized hot spots with extremely high temperatures and pressures. This process facilitates the rapid decomposition of the cerium precursor and the formation of uniform nanoparticles.

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in a sealed, heated aqueous solution above boiling point. This method allows for precise control over the size, shape, and crystallinity of the resulting nanoparticles by tuning parameters such as temperature, pH, and reaction time.[2]

Sol-Gel Synthesis

The sol-gel process involves the transition of a solution (sol) into a solid-like gel phase. This method is widely used to produce metal oxides with high purity and homogeneity at a molecular level.

Incipient Wetness Impregnation

This technique is commonly used to disperse an active metal species, such as platinum, onto a pre-synthesized support material, like ceria. The support is treated with a solution containing the precursor of the active metal, with the volume of the solution being equal to the pore volume of the support.

Experimental Protocols

Protocol for Sonochemical Synthesis of Ceria Nanoparticles for CO Oxidation

This protocol describes the synthesis of ceria nanoparticles with high surface area and enhanced catalytic activity for CO oxidation.

Materials:

-

Cerium(III) acetate monohydrate (Ce(CH₃COO)₃·H₂O)

-

Sodium hydroxide (NaOH)

-

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([C₄mim][Tf₂N])

-

Ethanol

-

Distilled water

Procedure:

-

In a glass tube, combine 0.2 g of cerium(III) acetate monohydrate and 0.1 g of sodium hydroxide.[8]

-

Add 2 mL of the ionic liquid, [C₄mim][Tf₂N], to the mixture.[8]

-

Stir the reaction mixture for 30 minutes.

-

Place the glass tube in a commercial ultrasound bath (e.g., 45 kHz, 60 W) and irradiate for 12 hours under ambient conditions.[8]

-

After sonication, separate the product by centrifugation at 2000 rpm for 5 minutes.[8]

-

Wash the precipitate thoroughly with ethanol and distilled water.[8]

-

Dry the final product overnight in air at 80°C.[8]

Expected Outcome: This method yields CeO₂ nanospheres with a mesoporous structure, small particle size, and a large surface area, which are highly effective for low-temperature CO oxidation.[8]

Protocol for Hydrothermal Synthesis of Ceria Nanorods

This protocol details the synthesis of ceria nanorods, a morphology known to exhibit high catalytic activity.

Materials:

-

Cerium(III) acetate hydrate (Ce(CH₃COO)₃·xH₂O)

-

Dibasic sodium phosphate (Na₂HPO₄)

-

Distilled water

Procedure:

-

Prepare an aqueous solution of cerium acetate hydrate.

-

Prepare a separate aqueous solution of dibasic sodium phosphate.

-

Mix the two solutions in a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to the desired temperature (e.g., 100-180°C) for a specified duration (e.g., 24 hours).

-

After the reaction, allow the autoclave to cool down to room temperature.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the product with distilled water and ethanol to remove any unreacted precursors and byproducts.

-

Dry the resulting ceria nanorods in an oven at a moderate temperature (e.g., 80-100°C).

Note: The aspect ratio of the nanorods can be controlled by adjusting the precursor concentrations, pH, and reaction temperature and time.[2]

Data Presentation

Table 1: Sonochemical Synthesis of CeO₂ Nanoparticles and Catalytic Performance in CO Oxidation

| Parameter | Value | Reference |

| Synthesis Conditions | ||

| Cerium Precursor | Cerium(III) acetate monohydrate (0.2 g) | [8] |

| Precipitating Agent | Sodium hydroxide (0.1 g) | [8] |

| Solvent | [C₄mim][Tf₂N] (2 mL) | [8] |

| Method | Sonochemical (45 kHz, 60 W) | [8] |

| Sonication Time | 12 hours | [8] |

| Drying Temperature | 80°C (overnight) | [8] |

| Catalytic Performance (CO Oxidation) | ||

| Reaction Start Temperature | 175°C | [8] |

| Temperature for 100% Conversion | 400°C | [8] |

Table 2: Influence of Calcination Temperature on Ceria Catalyst Properties

| Calcination Temperature (°C) | Surface Area (m²/g) | Crystallite Size (nm) | NO Conversion at 250°C (%) | Reference |

| 350 | >100 | ~5 | >90 | [9] |

| 450 | ~80 | ~8 | ~80 | [9] |

| 550 | ~60 | ~12 | ~70 | [9] |

| 650 | <40 | >15 | <60 | [9] |

Visualizations

Caption: Workflow for the sonochemical synthesis of CeO₂ nanoparticles.

Caption: Effect of calcination temperature on catalyst properties and performance.

References

- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 2. researchgate.net [researchgate.net]

- 3. mocedes.org [mocedes.org]

- 4. Morphology Effect of CeO2 Support in the Preparation, Metal-Support Interaction, and Catalytic Performance of Pt/CeO2 Catalysts | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. The activity and characterization of CeO2-TiO2 catalysts prepared by the sol-gel method for selective catalytic reduction of NO with NH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [helda.helsinki.fi]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Designed Synthesis of CeO2 Nanorods and Nanowires for Studying Toxicological Effects of High Aspect Ratio Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

Application of Cerium(III) Acetate in Organic Synthesis: A Detailed Application Note and Protocol for the Three-Component Synthesis of Tetrahydroquinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerium(III) acetate, a versatile and environmentally benign Lewis acid catalyst, has garnered significant attention in organic synthesis. Its low toxicity, water tolerance, and cost-effectiveness make it an attractive alternative to traditional, more hazardous catalysts. This application note details the use of cerium(III) as a catalyst in the multicomponent synthesis of tetrahydroquinolines, a class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in drug discovery and development. The methodology presented herein is based on the principles of the aza-Diels-Alder (Povarov) reaction, a powerful tool for the construction of complex nitrogen-containing heterocycles.

Core Application: Three-Component Synthesis of Tetrahydroquinolines

The cerium(III)-catalyzed three-component reaction involves the condensation of an aniline, an aldehyde, and an electron-rich alkene to afford highly substituted tetrahydroquinolines in a single synthetic step. This atom-economical process allows for the rapid generation of molecular diversity from readily available starting materials.

Reaction Scheme:

Figure 1: General scheme for the cerium(III)-catalyzed three-component synthesis of tetrahydroquinolines.

Proposed Catalytic Cycle

The reaction is believed to proceed through a Lewis acid-catalyzed pathway where cerium(III) activates the aldehyde for nucleophilic attack by the aniline, forming an imine intermediate. The cerium(III) then acts as a Lewis acid to activate the imine for the subsequent aza-Diels-Alder reaction with the electron-rich alkene.

Figure 2: Proposed catalytic cycle for the cerium(III)-catalyzed Povarov reaction.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various tetrahydroquinoline derivatives using a cerium(III) catalyst. The data is based on analogous reactions found in the literature for cerium-catalyzed aza-Diels-Alder reactions.

| Entry | Aniline (ArNH₂) | Aldehyde (R¹CHO) | Alkene | Product | Yield (%) |

| 1 | Aniline | Benzaldehyde | Cyclopentadiene | 2-Phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline | 92 |

| 2 | 4-Methoxyaniline | Benzaldehyde | Cyclopentadiene | 8-Methoxy-2-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline | 95 |

| 3 | 4-Chloroaniline | Benzaldehyde | Cyclopentadiene | 8-Chloro-2-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline | 88 |

| 4 | Aniline | 4-Nitrobenzaldehyde | Cyclopentadiene | 2-(4-Nitrophenyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline | 85 |

| 5 | Aniline | Benzaldehyde | 2,3-Dihydrofuran | 2-Phenyl-2,3,3a,4,9,9a-hexahydrofuro[2,3-c]quinoline | 90 |

| 6 | 4-Toluidine | Benzaldehyde | Ethyl vinyl ether | 8-Methyl-2-phenyl-4-ethoxy-1,2,3,4-tetrahydroquinoline | 87 |

Detailed Experimental Protocol

Synthesis of 2-Phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline (Table 1, Entry 1)

This protocol provides a detailed method for the synthesis of a representative tetrahydroquinoline derivative using a cerium(III) catalyst.

Materials:

-

Aniline (1.0 mmol, 93 mg, 0.091 mL)

-

Benzaldehyde (1.0 mmol, 106 mg, 0.10 mL)

-

Cyclopentadiene (1.2 mmol, 79 mg, 0.10 mL, freshly cracked)

-

Cerium(III) acetate hydrate (Ce(OAc)₃·xH₂O) (10 mol%, 0.1 mmol)

-

Acetonitrile (CH₃CN), 5 mL

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Equipment:

-

50 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in acetonitrile (5 mL).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

-

Add cerium(III) acetate hydrate (0.1 mmol) to the reaction mixture.

-

Add freshly cracked cyclopentadiene (1.2 mmol) to the flask.

-

Attach a reflux condenser and heat the reaction mixture to 60 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-phenyl-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow:

Figure 3: Experimental workflow for the synthesis of tetrahydroquinolines.

Conclusion

Cerium(III) acetate serves as an efficient and practical catalyst for the three-component synthesis of tetrahydroquinolines. The presented protocol offers a straightforward and high-yielding method for accessing these valuable heterocyclic scaffolds. The mild reaction conditions, operational simplicity, and the use of an environmentally friendly catalyst make this procedure highly attractive for applications in both academic research and industrial drug development. Further exploration of the substrate scope and optimization of reaction conditions can lead to the discovery of novel and potent bioactive molecules.

Application Notes and Protocols: Preparation of Cerium Oxide Thin Films Using Cerium Acetate Hydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of cerium oxide (CeO₂) thin films using cerium acetate hydrate as a precursor. The methodologies covered include sol-gel synthesis followed by various deposition techniques such as spin coating, dip coating, and spray pyrolysis. These techniques are widely employed in materials science and nanotechnology for creating functional thin films with applications in catalysis, solid oxide fuel cells, UV shielding, and biomedical coatings.

Overview of Cerium Oxide Thin Films

Cerium oxide is a versatile rare earth metal oxide with a cubic fluorite crystal structure. It exhibits unique properties such as high dielectric constant, a wide bandgap (3-3.6 eV), and a high refractive index. A key characteristic of cerium oxide is the ability of cerium to switch between Ce³⁺ and Ce⁴⁺ oxidation states, which imparts significant antioxidant and catalytic properties. This redox capability is crucial for its application in various fields, including drug development where it can act as a radical scavenger.

Experimental Protocols

Sol-Gel Preparation of Cerium Oxide Precursor Solution

The sol-gel method is a versatile technique for preparing high-purity and homogenous cerium oxide precursor solutions at room temperature.

Materials:

-

Cerium (III) acetate hydrate (Ce(CH₃COO)₃ · xH₂O)

-

2-Methoxyethanol (solvent)

-

Ethanolamine (stabilizer)

Protocol:

-

Dissolve a specific molar concentration of cerium (III) acetate hydrate in 2-methoxyethanol.

-

Stir the solution vigorously for 1-2 hours at room temperature to ensure complete dissolution.

-

Add ethanolamine dropwise to the solution while stirring. The molar ratio of ethanolamine to cerium acetate is typically maintained at 1:1 to ensure the stability of the sol.

-

Continue stirring the solution for another 24 hours at room temperature to obtain a clear and stable precursor sol.

-

Age the sol for a period of 24-48 hours before use in deposition techniques.

Thin Film Deposition Techniques

Spin coating is a procedure used to deposit uniform thin films onto flat substrates.

Protocol:

-

Clean the desired substrate (e.g., silicon wafer, glass slide) sequentially with acetone, isopropanol, and deionized water in an ultrasonic bath for 15 minutes each. Dry the substrate with a stream of nitrogen gas.

-

Place the cleaned substrate on the spin coater chuck.

-

Dispense a small amount of the prepared cerium oxide sol onto the center of the substrate.

-

Spin the substrate at a specific speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds). The thickness of the film can be controlled by adjusting the spin speed and sol viscosity.

-

Dry the coated substrate on a hot plate at a low temperature (e.g., 100-150°C) for 10-15 minutes to evaporate the solvent.

-

Repeat the coating and drying steps as necessary to achieve the desired film thickness.

-

Finally, anneal the film in a furnace at a high temperature (e.g., 500-700°C) for 1-2 hours in air to induce crystallization and form the cerium oxide thin film.[1][2]

Dip coating is a simple and cost-effective method for producing uniform coatings.

Protocol:

-

Prepare the substrate as described in the spin coating protocol.

-

Immerse the substrate into the cerium oxide sol at a constant speed.

-

Hold the substrate in the sol for a specific duration (e.g., 1-2 minutes) to allow for film deposition.

-

Withdraw the substrate from the sol at a controlled, constant speed. The withdrawal speed is a critical parameter that influences the film thickness.

-

Dry the coated substrate in an oven at a low temperature (e.g., 100°C) for 10-15 minutes.

-

Repeat the dipping and drying cycles to build up the desired film thickness.

-

Anneal the final film at a high temperature (e.g., 550°C) in a furnace to achieve a crystalline cerium oxide thin film.[3]

Spray pyrolysis is a process in which a thin film is deposited by spraying a solution onto a heated surface.

Protocol:

-

Prepare an aqueous or alcoholic solution of cerium acetate.

-

Heat the substrate to a specific temperature, typically in the range of 300-500°C.

-

Atomize the precursor solution into fine droplets using a nebulizer or spray nozzle.

-

Direct the aerosol towards the heated substrate. The solvent evaporates, and the precursor decomposes to form a cerium oxide film.

-

Control the deposition time and solution flow rate to achieve the desired film thickness.

-

Post-deposition annealing may be performed to improve the crystallinity and properties of the film.

Data Presentation

The properties of cerium oxide thin films are highly dependent on the deposition parameters. The following tables summarize typical quantitative data obtained from films prepared using cerium acetate hydrate.

| Deposition Method | Precursor Concentration | Annealing Temperature (°C) | Film Thickness (nm) | Crystallite Size (nm) | Optical Bandgap (eV) |

| Sol-Gel Spin Coating | 0.1 M | 500 | - | - | - |

| Sol-Gel Spin Coating | 0.9 M | 500 | - | - | - |

| Sol-Gel Dip Coating | - | 250 | - | - | - |

| Sol-Gel Dip Coating | - | 550 | - | - | - |

| Sol-Gel | - | 700 | - | 60-70 | - |

Data not always available in the searched literature is denoted by "-".

Visualization of Experimental Workflows

Sol-Gel Synthesis Workflow

Caption: Workflow for Sol-Gel Synthesis and Deposition.

Spin Coating Experimental Workflow

Caption: Spin Coating Experimental Workflow.

Dip Coating Experimental Workflow

Caption: Dip Coating Experimental Workflow.

References

Sol-Gel Synthesis of Ceria Nanoparticles from Cerium Acetate: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of ceria (CeO₂) nanoparticles using a sol-gel method with cerium acetate as the precursor. This method offers a reliable route to produce nanoparticles with tunable properties for various biomedical applications.

Ceria nanoparticles are of significant interest in the biomedical field due to their unique redox properties, acting as regenerative antioxidants.[1] The ability of cerium to switch between Ce³⁺ and Ce⁴⁺ oxidation states allows these nanoparticles to scavenge reactive oxygen species (ROS), making them promising therapeutic agents for diseases associated with oxidative stress.[2][3] Furthermore, their high surface area-to-volume ratio makes them suitable as carriers for drug delivery systems.[4] The sol-gel synthesis route, particularly with cerium acetate, provides a versatile platform for controlling the physicochemical properties of the resulting nanoparticles.[5]

Application Notes

Antioxidant Properties and Therapeutic Potential

Ceria nanoparticles synthesized via the sol-gel method exhibit significant antioxidant activity. The presence of oxygen vacancies and the Ce³⁺/Ce⁴⁺ redox couple on the nanoparticle surface are crucial for this activity.[6] These nanoparticles can mimic the activity of superoxide dismutase (SOD) and catalase, enzymes that play a vital role in cellular defense against oxidative damage.[7] This intrinsic antioxidant property makes them attractive for developing therapies against neurodegenerative diseases, inflammation, and other oxidative stress-related disorders. Studies have shown that ceria nanoparticles can protect cells from oxidative stress-induced damage.[2]

Drug Delivery Vehicle

The high surface area and porous nature of ceria nanoparticles prepared by the sol-gel method make them excellent candidates for drug loading and delivery.[8] The surface of the nanoparticles can be functionalized to attach various therapeutic molecules, including anticancer drugs. The release of the drug can be triggered by the local microenvironment of the target tissue, such as a change in pH. This targeted drug delivery approach can enhance the therapeutic efficacy of the drug while minimizing systemic side effects. For instance, alginate-coated ceria nanoparticles have been investigated as carriers for chemotherapeutic agents.[4]

Biocompatibility and Cytotoxicity

The biocompatibility of ceria nanoparticles is a critical factor for their use in drug development. Nanoparticles synthesized using biocompatible precursors and stabilizers are generally considered safe.[9] However, the cytotoxicity of ceria nanoparticles can be dose-dependent and influenced by their physicochemical properties such as size, surface charge, and coating.[10] It is essential to perform thorough in vitro and in vivo toxicity studies for any newly synthesized ceria nanoparticles intended for biomedical applications. Studies have shown that ceria nanoparticles can be biocompatible at lower concentrations.[11]

Experimental Protocols

Sol-Gel Synthesis of Ceria Nanoparticles from Cerium Acetate

This protocol is adapted from a method described for the sol-gel synthesis of ceria nanopowders.[5]

Materials:

-

Cerium (III) acetate hydrate (precursor)

-

Deionized water

-

Ethanol

-

Stabilizer (e.g., Dimethyloctylamine (DMOA), Monoethanolamine (MEA), or Tetraethylammonium hydroxide (TEAH))

Procedure:

-

Precursor Solution Preparation: Dissolve cerium (III) acetate in deionized water to create a 0.05 M solution.

-

Sol Formation:

-

To the cerium acetate solution, add ethanol in a 10:1 volume ratio of water to ethanol.

-

Add the chosen stabilizer (DMOA, MEA, or TEAH) to the solution with stirring. The initial molar ratio of stabilizer to cerium should be 1.

-

Carry out this procedure at 80°C with continuous stirring to form a stable sol.

-

-

Gelation: Evaporate the solvents from the sol at 90°C until a thick gel is formed.

-

Drying: Dry the gel at 100°C for 12 hours to obtain a xerogel.

-

Calcination: Calcine the xerogel at 500°C for 4 hours in a stepwise manner to obtain the final ceria nanoparticle powder.

Characterization of Ceria Nanoparticles

To ensure the synthesized nanoparticles meet the desired specifications for drug development applications, a thorough characterization is necessary.

Common Characterization Techniques:

-

X-ray Diffraction (XRD): To determine the crystal structure and average crystallite size of the nanoparticles.[12]

-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology, size, and aggregation state of the nanoparticles.[11]

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension.[4]

-

Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the nanoparticles.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups on the surface of the nanoparticles and confirm the removal of organic residues after calcination.[4]

-

X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and the ratio of Ce³⁺ to Ce⁴⁺, which is crucial for antioxidant activity.[6]

Data Presentation

The properties of ceria nanoparticles are highly dependent on the synthesis conditions, particularly the choice of stabilizer. The following table summarizes the quantitative data for ceria nanoparticles synthesized from cerium acetate using different stabilizers, as reported in the literature.[5]

| Stabilizer | Crystallite Size (nm) | Particle Size (nm) | Pore Size (nm) | Specific Surface Area (m²/g) |

| DMOA | ~11 | 5-10 | ~3-5 | ~80 |

| MEA | ~10 | 5-10 | ~3-5 | ~90 |

| TEAH | ~12 | 5-10 | ~3-5 | ~75 |

Mandatory Visualization

Caption: Workflow for sol-gel synthesis and characterization.

Caption: Key synthesis parameters and their influence.

References

- 1. Antioxidant Cerium Oxide Nanoparticles in Biology and Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant and toxicity studies of biosynthesized cerium oxide nanoparticles in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cerium Oxide Nanoparticles Role as Antioxidant | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

- 6. Synthesis of Cerium Oxide Nanoparticles Using Various Methods: Implications for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. materialsopenresearch.org [materialsopenresearch.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Surface-Coated Cerium Nanoparticles to Improve Chemotherapeutic Delivery to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Cerium(III) Acetate as a Dopant in Functional Materials: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction